molecular formula C18H17N3O3 B2591300 4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034559-42-5

4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2591300
CAS No.: 2034559-42-5
M. Wt: 323.352
InChI Key: FMHKEUQMSJBHES-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the quinoline-based heterocyclic derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps include methylation, introduction of the methoxy group, and the formation of the carboxamide group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential antibacterial and antifungal properties.

  • Medicine: Studied for its pharmacological effects, including potential use as an anti-inflammatory or anticancer agent.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methoxy and carboxamide groups. Similar compounds include other quinoline derivatives, such as quinolone antibiotics and quinoline-based dyes. These compounds share structural similarities but differ in their functional groups and biological activities.

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Properties

IUPAC Name

4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-8-15(12-6-4-5-7-14(12)19-11)20-18(23)13-10-21(2)17(22)9-16(13)24-3/h4-10H,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKEUQMSJBHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(C(=O)C=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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